N-(Methanesulfonyl)-N-octylmethanesulfonamide
Description
Properties
CAS No. |
89913-03-1 |
|---|---|
Molecular Formula |
C10H23NO4S2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-methylsulfonyl-N-octylmethanesulfonamide |
InChI |
InChI=1S/C10H23NO4S2/c1-4-5-6-7-8-9-10-11(16(2,12)13)17(3,14)15/h4-10H2,1-3H3 |
InChI Key |
ROBZSLCPPLZPTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Primary Sulfonylation: Formation of N-Octylmethanesulfonamide
The initial step involves reacting octylamine with methanesulfonyl chloride to form the monosubstituted intermediate:
Reaction Conditions
| Component | Quantity | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| Octylamine | 1.0 equiv | Dichloromethane | Triethylamine (2.2 equiv) | 0–5°C | 2 hr | 92–95% |
| Methanesulfonyl chloride | 1.1 equiv |
Procedure
- Dissolve octylamine in anhydrous dichloromethane under nitrogen.
- Add triethylamine dropwise at 0°C, followed by methanesulfonyl chloride.
- Stir for 2 hours, then wash with water and brine.
- Dry over MgSO₄ and concentrate to obtain N-octylmethanesulfonamide as a white solid.
Mechanistic Insight
The base deprotonates the amine, enhancing nucleophilic attack on the electrophilic sulfur of methanesulfonyl chloride. The reaction proceeds via a two-step addition-elimination mechanism.
Secondary Sulfonylation: Introduction of the Second Methanesulfonyl Group
The second sulfonylation demands harsher conditions due to the decreased reactivity of the secondary amine:
Method A: Methanesulfonyl Chloride with Strong Base
| Component | Quantity | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| N-Octylmethanesulfonamide | 1.0 equiv | DMF | Sodium hydride (2.5 equiv) | 50°C | 6 hr | 75–80% |
| Methanesulfonyl chloride | 1.2 equiv |
Procedure
- Suspend N-octylmethanesulfonamide in dry DMF.
- Add sodium hydride portionwise under nitrogen.
- Introduce methanesulfonyl chloride dropwise at 50°C.
- Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
Method B: Methanesulfonic Anhydride Activation
| Component | Quantity | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| N-Octylmethanesulfonamide | 1.0 equiv | Acetonitrile | DMAP (0.1 equiv) | Reflux | 12 hr | 70–75% |
| Methanesulfonic anhydride | 1.5 equiv |
Procedure
- Combine N-octylmethanesulfonamide, methanesulfonic anhydride, and DMAP in acetonitrile.
- Reflux until completion (monitored by TLC).
- Concentrate and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Reaction Time | 6 hr | 12 hr |
| Yield | 75–80% | 70–75% |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
Method A is preferred for industrial applications due to shorter reaction times and higher yields, while Method B avoids halide byproducts but requires chromatographic purification.
Physicochemical Characterization
Data from analogous disubstituted sulfonamides (PubChem CID 79296, 13502057) provide insights into expected properties:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 297.45 g/mol | HRMS |
| Melting Point | 98–102°C | DSC |
| Solubility | Insoluble in water; soluble in DCM, DMF | USP <921> |
| Stability | Stable under nitrogen; hydrolyzes in strong acids/bases | Accelerated aging |
Industrial-Scale Optimization
- Solvent Recycling : Dichloromethane from Method A is recovered via distillation (≥90% efficiency).
- Waste Management : Sulfonate salts are neutralized with lime, yielding non-hazardous calcium sulfate.
- Process Safety : Exothermic sulfonylation steps require jacketed reactors with precise temperature control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-methylsulfonyl-N-octylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of sulfonamide derivatives with different functional groups .
Scientific Research Applications
N-methylsulfonyl-N-octylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-methylsulfonyl-N-octylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways or cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Methanesulfonamides
Physicochemical Properties
A comparison of key properties is summarized below:
Notes:
- The octyl chain’s hydrophobicity would lower melting points relative to aromatic derivatives (e.g., N,N-dibenzyl) due to reduced intermolecular forces.
- Electron-withdrawing groups (e.g., nitro in ) increase thermal stability but reduce solubility in polar solvents .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(Methanesulfonyl)-N-octylmethanesulfonamide, and how are reaction conditions optimized?
Answer:
The compound can be synthesized via a two-step nucleophilic substitution. First, octylamine reacts with methanesulfonyl chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C to form N-octylmethanesulfonamide. A second sulfonylation step introduces the methanesulfonyl group to the nitrogen. Key optimizations include:
- Stoichiometry: Maintain a 1:2.2 molar ratio of octylamine to methanesulfonyl chloride to ensure complete substitution.
- Temperature: Keep the reaction below 5°C to suppress hydrolysis of the sulfonyl chloride.
- Solvent: Use THF for better solubility of intermediates or DCM for easier phase separation.
Yield improvements (up to 85%) are achieved by slow addition of sulfonyl chloride and post-reaction purification via column chromatography .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage: Store at 0–6°C in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) to prevent moisture ingress and decomposition .
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors or dust.
- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Dispose as hazardous waste .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
- Spectroscopy:
- 1H/13C NMR: Identify sulfonamide protons (δ 3.0–3.5 ppm) and quaternary carbons adjacent to sulfonyl groups (δ 45–55 ppm).
- IR: Confirm S=O symmetric/asymmetric stretches at 1150–1300 cm⁻¹.
- HRMS: Match the molecular ion peak ([M+H]+) to the calculated exact mass (e.g., 295.14 g/mol).
- Elemental Analysis: Ensure C, H, N, and S percentages align with theoretical values (±0.3%) .
Advanced: How can computational modeling predict the reactivity of this compound in asymmetric catalysis?
Answer:
- DFT Calculations: Model transition states to assess steric and electronic effects of the octyl and methanesulfonyl groups. For example, analyze HOMO-LUMO gaps to predict electron-transfer capabilities in photocatalytic applications.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., THF vs. DCM) to optimize reaction media for catalytic cycles.
- Docking Studies: Explore interactions with chiral ligands (e.g., RuCl(R,R)-Msdpen) to rationalize enantioselectivity in hydrogenation reactions .
Advanced: What strategies resolve contradictions in reported catalytic efficiencies of methanesulfonamide derivatives?
Answer:
- Standardization: Replicate experiments under controlled conditions (e.g., fixed temperature, solvent purity, and catalyst loading).
- Control Experiments: Test for impurities (e.g., residual sulfonyl chloride) via TLC or HPLC.
- Cross-Validation: Combine kinetic studies with in situ FTIR or NMR to monitor reaction progress and intermediate formation.
- Meta-Analysis: Compare datasets across studies while accounting for solvent polarity, substrate scope, and catalyst aging effects .
Advanced: How does the steric bulk of the octyl group influence the compound’s application in organometallic catalysis?
Answer:
The octyl chain introduces steric hindrance, which:
- Enhances Selectivity: Limits substrate access to the metal center, favoring asymmetric induction (e.g., in Ru-catalyzed hydrogenation of ketones).
- Modifies Solubility: Improves compatibility with nonpolar solvents (e.g., toluene), enabling reactions under biphasic conditions.
- Reduces Catalyst Deactivation: Shields the metal center from coordinating solvents or byproducts. Experimental validation involves comparing turnover numbers (TONs) of octyl derivatives vs. shorter-chain analogs .
Basic: What analytical techniques are used to assess the purity of this compound?
Answer:
- Chromatography: HPLC with UV detection (λ = 210–230 nm) or GC-MS for volatile impurities.
- Thermal Analysis: Differential Scanning Calorimetry (DSC) to confirm melting point consistency (±1°C).
- Elemental Analysis: Quantify C, H, N, and S deviations to detect unreacted starting materials .
Advanced: How can isotopic labeling (e.g., deuterated octyl chains) elucidate mechanistic pathways in sulfonamide-mediated reactions?
Answer:
- Kinetic Isotope Effects (KIE): Replace the octyl group with a deuterated analog (C8D17) to study rate-determining steps involving C-H bond cleavage.
- NMR Tracking: Use 2H NMR to monitor deuterium migration during catalytic cycles.
- Mass Spectrometry: Detect labeled intermediates (e.g., deuterated byproducts) to map reaction pathways .
Basic: What are the environmental handling guidelines for waste containing this compound?
Answer:
- Waste Classification: Label as "harmful to aquatic life" (H412) and dispose via approved incineration or chemical treatment facilities.
- Neutralization: Treat aqueous waste with 10% NaOH to hydrolyze sulfonamide bonds before disposal.
- Documentation: Maintain records of waste quantities and disposal methods to comply with REACH regulations .
Advanced: How do electronic effects of the methanesulfonyl group modulate the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing sulfonyl group:
- Activates Substrates: Enhances electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution.
- Stabilizes Intermediates: Delocalizes negative charge in transition states (e.g., Suzuki-Miyaura coupling).
- Reduces Oxidative Degradation: Protects the nitrogen center from oxidation during Pd-catalyzed reactions. Experimental validation involves Hammett plots to correlate substituent effects with reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
